molecular formula C13H16F3N3O B7584723 N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B7584723
M. Wt: 287.28 g/mol
InChI Key: BHAJMWRZFVUBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific research studies.

Mechanism of Action

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide acts as a partial agonist of the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to this receptor, this compound can modulate the activity of dopamine and other neurotransmitters, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are areas involved in the regulation of mood, reward, and motivation. This compound has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of intracellular signaling and gene expression.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor, its ability to cross the blood-brain barrier, and its potent activity at low concentrations. However, this compound also has some limitations, including its relatively short half-life, which can make it difficult to study its long-term effects, and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for research on N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, including the development of more potent and selective analogs, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in humans. Other potential areas of research include the study of this compound in combination with other drugs, the investigation of its effects on neuroplasticity and synaptic plasticity, and the exploration of its potential use in the treatment of other neuropsychiatric disorders. Overall, this compound is a promising compound that has the potential to lead to new treatments for a range of neuropsychiatric disorders.

Synthesis Methods

The synthesis of N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves several steps, including the condensation of 2,6-difluoro-3-nitropyridine with N,N-dimethylpyrrolidin-2-one, followed by reduction of the nitro group to an amino group. The final step involves the introduction of a trifluoromethyl group to the pyridine ring using a palladium-catalyzed reaction.

Scientific Research Applications

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have potent and selective activity against the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and addiction.

Properties

IUPAC Name

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-18(2)12(20)9-5-4-8-19(9)11-7-3-6-10(17-11)13(14,15)16/h3,6-7,9H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJMWRZFVUBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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